7-(Aminomethyl)azepan-2-one

Neuropharmacology Enzyme Inhibition MAO-B

Researchers developing MAO-B inhibitors for neurodegenerative disease often face limited access to regiospecifically functionalized azepanone scaffolds. 7-(Aminomethyl)azepan-2-one (CAS 933740-65-9) resolves this with a unique 7-position aminomethyl handle critical for SAR and Ftase inhibitor synthesis. • Enables regioselective derivatization via the primary amine for library synthesis, a vector unattainable with 3- or 5-position analogs. • Validated MAO-B inhibition (IC50 = 5.22 µM) with 1.9-fold selectivity over MAO-A (IC50 = 10.0 µM), ideal as a tool compound. • Sourced reliably with batch-to-batch consistency, supporting reproducible enzymatic assays and medicinal chemistry campaigns.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 933740-65-9
Cat. No. B2923163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Aminomethyl)azepan-2-one
CAS933740-65-9
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESC1CCC(=O)NC(C1)CN
InChIInChI=1S/C7H14N2O/c8-5-6-3-1-2-4-7(10)9-6/h6H,1-5,8H2,(H,9,10)
InChIKeyQFVODXPRXHULBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Aminomethyl)azepan-2-one Structural and Procurement Data


7-(Aminomethyl)azepan-2-one is a functionalized seven-membered cyclic amide (azepan-2-one, also known as ε-caprolactam derivative) bearing a primary aminomethyl substituent at the 7-position [1]. This substitution pattern distinguishes it from other azepanone regioisomers and provides a unique structural handle for medicinal chemistry applications, including hydrogen-bonding interactions with biological targets . The compound exhibits measurable inhibitory activity against monoamine oxidase (MAO) isoforms and has been cited as a building block in prenyl-protein transferase inhibitor patents [2].

7-(Aminomethyl)azepan-2-one Regioisomer Specificity


The position of the aminomethyl substituent on the azepan-2-one ring critically governs both target engagement and synthetic utility. Regioisomers such as 3-(aminomethyl)azepan-2-one and 5-(aminomethyl)azepan-2-one exhibit distinct biological and chemical properties due to differences in ring strain, electronic distribution, and steric accessibility of the amine handle . In enzyme inhibition assays, 7-(aminomethyl)azepan-2-one demonstrates a measurable MAO-B/MAO-A selectivity ratio of approximately 1.9-fold, a profile that may differ substantially from its 3-position analog. Furthermore, the 7-position substitution provides a unique vector for further derivatization that is not achievable with other regioisomers, directly impacting its utility as a building block in medicinal chemistry programs targeting prenyl-protein transferases and related enzymes [1].

7-(Aminomethyl)azepan-2-one Quantitative Differentiation


MAO-B Inhibition and Selectivity Profile

7-(Aminomethyl)azepan-2-one inhibits human MAO-B with an IC50 of 5.22 µM, compared to an IC50 of 10.0 µM against MAO-A [1]. This yields a selectivity ratio (MAO-A IC50 / MAO-B IC50) of 1.9, indicating modest preferential inhibition of the MAO-B isoform. In contrast, no publicly available MAO inhibition data exists for the 3-(aminomethyl)azepan-2-one regioisomer under identical assay conditions, preventing direct comparison. The observed 1.9-fold selectivity may be attributed to the 7-position substitution enabling favorable interactions within the MAO-B active site relative to MAO-A.

Neuropharmacology Enzyme Inhibition MAO-B

Adenosine A2A Receptor Binding Specificity

In a displacement assay using [3H]ZM241385, 7-(Aminomethyl)azepan-2-one exhibited a Ki > 1000 nM (>1 µM) against the human adenosine A2A receptor expressed in HEK293 cells [1]. This negligible affinity confirms that the compound does not promiscuously bind to this GPCR target, establishing a clean selectivity profile relative to its MAO-B activity (IC50 = 5.22 µM). The >190-fold window between MAO-B inhibition and A2A binding minimizes off-target liabilities in assays where adenosine receptor modulation could confound interpretation.

Receptor Pharmacology Selectivity Profiling Adenosine A2A

Patent-Cited Ftase Inhibitor Scaffold

US Patent 6284755 explicitly claims azepan-2-one compounds, including those with aminomethyl substitution, as inhibitors of farnesyl-protein transferase (Ftase), an enzyme critical for Ras oncoprotein membrane localization and signaling [1]. While specific IC50 values for 7-(Aminomethyl)azepan-2-one against Ftase are not disclosed in the patent, the inclusion of this scaffold in the claims provides a validated starting point for medicinal chemistry optimization. In contrast, regioisomers such as 3-(aminomethyl)azepan-2-one are not cited in this patent family, suggesting that the 7-position substitution may be preferred for Ftase engagement.

Oncology Ras Signaling Ftase

7-(Aminomethyl)azepan-2-one Application Scenarios


MAO-B Inhibitor Lead Optimization

Leverage the compound's 1.9-fold MAO-B selectivity over MAO-A (MAO-B IC50 = 5.22 µM vs. MAO-A IC50 = 10.0 µM) [1] as a starting point for structure-activity relationship (SAR) studies. The 7-position aminomethyl handle can be functionalized to improve potency and selectivity, with the goal of developing tool compounds or preclinical candidates for Parkinson's disease or Alzheimer's disease research.

Ftase Inhibitor for Ras-Driven Oncology

Utilize 7-(Aminomethyl)azepan-2-one as a core scaffold for synthesizing novel farnesyl-protein transferase (Ftase) inhibitors, as validated by US Patent 6284755 [2]. The 7-position substitution provides a distinct vector for derivatization that may enhance Ftase binding and cellular activity against Ras-transformed cancer cell lines.

GPCR Counter-Screen Selectivity Profiling

Employ 7-(Aminomethyl)azepan-2-one as a control compound in adenosine A2A receptor counter-screens, given its negligible affinity (Ki > 1000 nM) [1]. This property ensures that phenotypic effects observed in cellular assays are not confounded by A2A receptor modulation, making it a useful tool for validating target engagement in MAO-B or Ftase inhibitor studies.

Regiospecific Azepanone Synthesis

Capitalize on the unique 7-position aminomethyl group for regioselective derivatization strategies. The primary amine can undergo amide coupling, reductive amination, or sulfonylation to generate libraries of 7-substituted azepan-2-one analogs for broad medicinal chemistry screening campaigns, a synthetic advantage not shared by 3- or 5-position regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Aminomethyl)azepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.